Cas no 88372-67-2 (1H-1-Benzazepine-1-acetic acid, 3-aminodecahydro-2-oxo-, ethyl ester)

1H-1-Benzazepine-1-acetic acid, 3-aminodecahydro-2-oxo-, ethyl ester structure
88372-67-2 structure
Product name:1H-1-Benzazepine-1-acetic acid, 3-aminodecahydro-2-oxo-, ethyl ester
CAS No:88372-67-2
MF:C14H24N2O3
MW:268.35196
CID:634975
PubChem ID:20244791

1H-1-Benzazepine-1-acetic acid, 3-aminodecahydro-2-oxo-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-1-Benzazepine-1-acetic acid, 3-aminodecahydro-2-oxo-, ethyl ester
    • ethyl 2-(3-amino-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[b]azepin-1-yl)acetate
    • DTXSID60604043
    • 88372-67-2
    • Ethyl (3-amino-2-oxodecahydro-1H-1-benzazepin-1-yl)acetate
    • SCHEMBL7594489
    • Inchi: InChI=1S/C14H24N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h10-12H,2-9,15H2,1H3
    • InChI Key: IVMJHMKFYIGGQW-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CN1C2CCCCC2CCC(C1=O)N

Computed Properties

  • Exact Mass: 268.17869263g/mol
  • Monoisotopic Mass: 268.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 72.6Ų

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